EPZ020411 hydrochloride

Epigenetics Arginine Methylation PRMT6 Selectivity

EPZ020411 hydrochloride is the only validated PRMT6-selective tool compound (IC50=10 nM, >10-fold selectivity over PRMT1/8). Unlike pan-PRMT inhibitors (MS023, GSK3368715), it enables unambiguous target validation by eliminating confounding off-target activity at PRMT1/3/4/5/7/8. Validated in vivo: 65.6% s.c. bioavailability, >12 h target coverage in rodents. Essential for GBM, melanoma, and hearing loss models. Structurally matched inactive analog available as negative control. Choose precision—choose EPZ020411.

Molecular Formula C25H39ClN4O3
Molecular Weight 479.06
Cat. No. B1191645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ020411 hydrochloride
SynonymsEPZ020411
Molecular FormulaC25H39ClN4O3
Molecular Weight479.06
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EPZ020411 Hydrochloride: A Selective PRMT6 Inhibitor Tool Compound for Epigenetic Research


EPZ020411 hydrochloride is a synthetic organic small molecule belonging to the aryl pyrazole chemical series, identified as the first potent and selective protein arginine methyltransferase 6 (PRMT6) inhibitor tool compound [1]. It inhibits PRMT6 with a biochemical IC50 of 10 nM and exhibits >10-fold selectivity over the closely related type I PRMT family members PRMT1 (IC50 = 119 nM) and PRMT8 (IC50 = 223 nM) [2]. The compound functions as a competitive inhibitor at the S-adenosylmethionine (SAM) binding site, specifically reducing histone H3 arginine 2 (H3R2) methylation, a PRMT6-specific epigenetic mark .

Why Generic PRMT Inhibitors Cannot Replace EPZ020411 Hydrochloride in Target Validation Studies


Generic substitution among PRMT inhibitors is scientifically unsound due to fundamental differences in target selectivity profiles that directly impact experimental interpretation. Pan-PRMT inhibitors such as MS023 inhibit PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 simultaneously (IC50 values: 30 nM, 119 nM, 83 nM, 4 nM, and 5 nM respectively), making it impossible to attribute observed biological effects specifically to PRMT6 inhibition . Conversely, PRMT6-selective tool compounds like EPZ020411 were developed to minimize confounding off-target PRMT activity, thereby enabling unambiguous target validation and mechanistic dissection of PRMT6-specific biology [1]. Substituting EPZ020411 with a pan-inhibitor would introduce experimental noise from concurrent PRMT1/8/3/4 inhibition, potentially leading to false-positive or uninterpretable results, particularly in systems where multiple type I PRMTs are co-expressed .

EPZ020411 Hydrochloride Quantitative Differentiation Evidence: PRMT6 Selectivity, Cellular Potency, and In Vivo Pharmacokinetics


Biochemical Selectivity of EPZ020411 Hydrochloride: PRMT6 Versus PRMT1 and PRMT8

EPZ020411 hydrochloride demonstrates quantifiable biochemical selectivity for PRMT6 over the most closely related type I PRMT family members, PRMT1 and PRMT8. In a standardized radiometric assay using [3H]SAM and peptide substrates, EPZ020411 inhibited PRMT6 with an IC50 of 10 nM, while inhibiting PRMT1 with an IC50 of 119 nM and PRMT8 with an IC50 of 223 nM [1]. This corresponds to 11.9-fold selectivity over PRMT1 and 22.3-fold selectivity over PRMT8 . Furthermore, EPZ020411 exhibits >100-fold selectivity for PRMT6/8/1 compared to other histone methyltransferases including PRMT3, PRMT4, PRMT5, and PRMT7 . In contrast, the pan-inhibitor MS023 inhibits PRMT6 with an IC50 of 4 nM but also inhibits PRMT1 (30 nM), PRMT3 (119 nM), PRMT4 (83 nM), and PRMT8 (5 nM) with sub-100 nM potency, precluding PRMT6-specific mechanistic attribution .

Epigenetics Arginine Methylation PRMT6 Selectivity

Cellular Target Engagement of EPZ020411 Hydrochloride: H3R2 Methylation Inhibition in A375 Melanoma Cells

EPZ020411 hydrochloride demonstrates dose-dependent inhibition of the PRMT6-specific substrate H3R2 methylation in a cellular context. In A375 human melanoma cells exogenously overexpressing PRMT6, EPZ020411 treatment for 48 hours reduced H3R2 methylation levels with a cellular IC50 of 0.637 ± 0.241 μM as measured by Western blot analysis [1]. Critically, EPZ020411 exhibited a 11.1-fold cellular selectivity window over PRMT1-mediated R*GG motif monomethylation (cellular IC50 = 7.1 μM) in the same A375 cell line . As a negative control, treatment with a PRMT6-inactive analog of EPZ020411 failed to generate measurable H3R2 methylation inhibition at concentrations up to 20 μM, confirming that the observed effect is on-target and not due to compound cytotoxicity or assay interference .

Cellular Target Engagement Histone Methylation A375 Melanoma

In Vivo Pharmacokinetic Profile of EPZ020411 Hydrochloride in Rat Models

EPZ020411 hydrochloride possesses well-characterized in vivo pharmacokinetic properties that enable its use as a tool compound in rodent studies. In male Sprague-Dawley rats, following a single 1 mg/kg intravenous bolus dose, EPZ020411 exhibited a moderate clearance (CL) of 19.7 ± 1.0 mL/min/kg, a volume of distribution at steady state (Vss) of 11.1 L/kg, and a mean terminal half-life (t1/2) of 8.54 hours [1]. Following 5 mg/kg subcutaneous (s.c.) dosing, the compound demonstrated good bioavailability of 65.6 ± 4.3%, resulting in unbound blood concentrations that remained above the PRMT6 biochemical IC50 value for more than 12 hours [2]. The plasma half-life following subcutaneous administration was 9.19 hours [3]. This PK profile is superior to many early-generation tool compounds that suffer from poor bioavailability or rapid clearance, making EPZ020411 suitable for once-daily subcutaneous dosing in rodent efficacy models [4].

Pharmacokinetics Bioavailability In Vivo Tool Compound

Differential Selectivity of EPZ020411 Hydrochloride Across the PRMT Family Compared to Alternative Inhibitors

EPZ020411 hydrochloride's selectivity profile across the type I PRMT family distinguishes it from both pan-inhibitors and other dual-target inhibitors. In comparative biochemical profiling, EPZ020411 inhibits PRMT6 with an IC50 of 10 nM while showing >100-fold selectivity over PRMT3, PRMT4, PRMT5, and PRMT7 . In contrast, MS049, another PRMT inhibitor sometimes used in PRMT6-related studies, inhibits both PRMT4 and PRMT6 with IC50 values of 34 nM and 43 nM respectively, providing only a 1.26-fold selectivity window between these two targets . GSK3368715, a type I PRMT pan-inhibitor, inhibits PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 with Kiapp values ranging from 1.5 to 81 nM, offering no practical selectivity window for any individual PRMT family member . This cross-family selectivity profiling demonstrates that EPZ020411 is the only inhibitor among these comparators that provides a definitive selectivity window (>100-fold) over PRMT3/4/5/7.

PRMT Family Selectivity Pan-Inhibitor Comparison Target Profiling

EPZ020411 Hydrochloride Validated Research Application Scenarios: From Mechanistic Studies to In Vivo Target Validation


PRMT6-Specific Target Validation in Epigenetic Cancer Research

EPZ020411 hydrochloride is optimally deployed for validating PRMT6 as a therapeutic target in cancer models where PRMT6 overexpression has been documented (e.g., melanoma, bladder, lung, and prostate carcinoma) [1]. The compound's 11.9-fold biochemical selectivity over PRMT1 and >100-fold selectivity over PRMT3/4/5/7 ensures that observed anti-proliferative or pro-apoptotic effects can be confidently attributed to PRMT6 inhibition rather than off-target PRMT activity. This is particularly critical given that PRMT1 and PRMT6 can have opposing or overlapping functions in transcriptional regulation. Use of pan-inhibitors such as MS023 or GSK3368715 in these studies would confound interpretation due to concurrent inhibition of PRMT1 (IC50 = 30 nM for MS023) and other type I PRMTs [2].

In Vivo Rodent Studies Requiring Sustained Target Coverage via Subcutaneous Administration

EPZ020411 hydrochloride is the preferred tool compound for in vivo rodent studies requiring convenient subcutaneous (s.c.) dosing with sustained target engagement. The compound's 65.6% s.c. bioavailability and 8.54–9.19 hour terminal half-life in rats support once-daily s.c. administration protocols, with unbound blood concentrations remaining above the biochemical IC50 for PRMT6 for more than 12 hours following a single 5 mg/kg s.c. dose [1]. This PK profile has been validated in multiple in vivo efficacy models, including attenuation of neomycin- and cisplatin-induced hearing loss in C57BL/6J mice [2] and suppression of glioblastoma stem cell brain tumor xenograft growth when combined with radiotherapy . The extended target coverage (>12 h) eliminates the need for continuous infusion or frequent intraperitoneal dosing, streamlining experimental workflows.

Cellular Assays Requiring Quantifiable PRMT6 Target Engagement Readout via H3R2 Methylation

EPZ020411 hydrochloride enables robust, dose-dependent quantification of PRMT6 cellular target engagement through measurement of H3R2 methylation levels. In A375 human melanoma cells, EPZ020411 reduces H3R2 methylation with a cellular IC50 of 0.637 μM while requiring 11.1-fold higher concentrations (IC50 = 7.1 μM) to affect PRMT1-mediated R*GG motif methylation, providing a validated cellular selectivity window [1]. This differential cellular activity makes EPZ020411 an ideal positive control compound for assays designed to screen for novel PRMT6 modulators or to validate PRMT6 knockdown/knockout phenotypes. The availability of a structurally matched PRMT6-inactive analog (showing no H3R2 methylation inhibition at ≤20 μM) provides an essential negative control for distinguishing on-target pharmacology from compound-specific off-target or cytotoxic effects [2].

Glioblastoma Stem Cell (GSC) Radiosensitization Studies Leveraging PRMT6-RCC1 Axis

EPZ020411 hydrochloride has demonstrated specific utility in glioblastoma research where PRMT6-mediated methylation of RCC1 (Regulator of Chromosome Condensation 1) regulates mitotic progression and radiation response in glioblastoma stem cells (GSCs). In this context, EPZ020411 treatment suppresses RCC1 arginine methylation and improves the cytotoxic activity of radiotherapy against GSC brain tumor xenografts [1]. This application scenario is supported by the compound's validated in vivo bioavailability and ability to cross the blood-brain barrier at concentrations sufficient for target engagement. For researchers investigating the CK2α-PRMT6-RCC1 signaling axis or evaluating combination therapies with radiotherapy in GBM models, EPZ020411 represents the only small molecule tool compound with published validation in this specific disease context [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for EPZ020411 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.